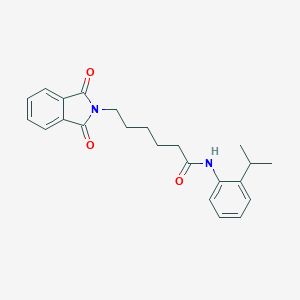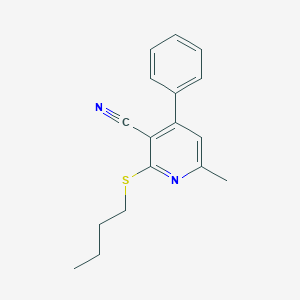
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile, also known as BSMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BSMN belongs to the family of nicotinonitrile compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile's mechanism of action is not fully understood, but it is believed to act by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance the body's immune response to infection.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has several advantages for lab experiments, including its relatively low toxicity and high solubility in water. However, its use in experiments may be limited by its high cost and limited availability.
Orientations Futures
There are several future directions for research involving 2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile. One potential area of study is its potential use in drug discovery and development, particularly for the treatment of cancer and inflammatory diseases. Another area of study is its role in understanding the underlying mechanisms of various diseases, including cancer, inflammation, and infection. Additionally, further research is needed to better understand 2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile's mechanism of action and to optimize its synthesis and formulation for use in scientific research.
Méthodes De Synthèse
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile can be synthesized using a multi-step process involving the reaction of 2-chloronicotinic acid with butyl mercaptan, followed by the reaction with methyl iodide and phenylboronic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been extensively studied for its potential use in drug discovery and development, as well as for its role in understanding the underlying mechanisms of various diseases.
Propriétés
Nom du produit |
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile |
|---|---|
Formule moléculaire |
C17H18N2S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-butylsulfanyl-6-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N2S/c1-3-4-10-20-17-16(12-18)15(11-13(2)19-17)14-8-6-5-7-9-14/h5-9,11H,3-4,10H2,1-2H3 |
Clé InChI |
MDVFAHFYQYPLLC-UHFFFAOYSA-N |
SMILES |
CCCCSC1=C(C(=CC(=N1)C)C2=CC=CC=C2)C#N |
SMILES canonique |
CCCCSC1=NC(=CC(=C1C#N)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



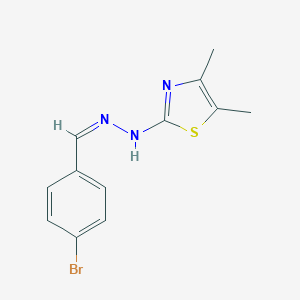
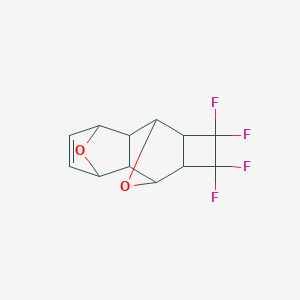
![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
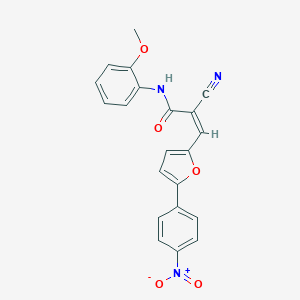
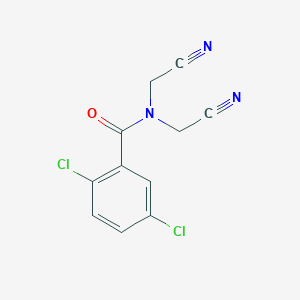
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)
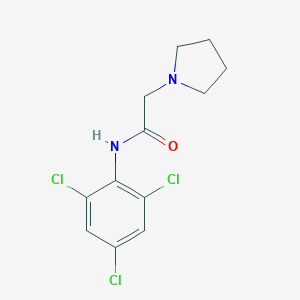
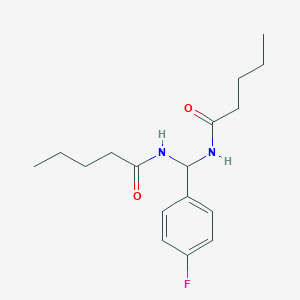
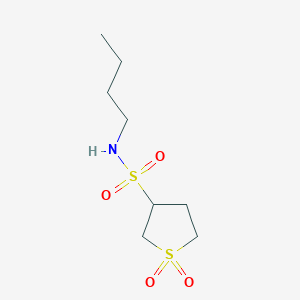
![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)
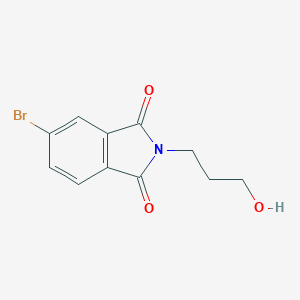
![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)
